![molecular formula C17H24ClN3O3 B10768829 4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML071 Analog is a compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a highly selective agonist of the muscarinic acetylcholine receptor, specifically targeting the M1 subtype. This compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically begins with the preparation of the core structure, followed by the addition of various functional groups to enhance its potency and selectivity .
Industrial Production Methods
Industrial production of ML071 Analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
ML071 Analog undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ML071 Analog include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
ML071 Analog has a wide range of scientific research applications, including:
Chemistry: Used as a probe molecule to study the structure-activity relationship of muscarinic acetylcholine receptors.
Biology: Employed in the investigation of cellular signaling pathways and receptor-ligand interactions.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
ML071 Analog exerts its effects by selectively binding to the M1 subtype of the muscarinic acetylcholine receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the activation of G-proteins and the subsequent activation of downstream effectors such as phospholipase C and protein kinase C .
Comparación Con Compuestos Similares
Similar Compounds
VU0357017 hydrochloride: Another selective agonist of the M1 muscarinic acetylcholine receptor with similar applications in neurological research.
Uniqueness
ML071 Analog is unique in its high selectivity for the M1 muscarinic acetylcholine receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to penetrate the central nervous system and its potential therapeutic applications in treating neurological disorders further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C17H24ClN3O3 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(4-chlorobenzoyl)amino]ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O3/c1-2-24-17(23)21-11-7-15(8-12-21)19-9-10-20-16(22)13-3-5-14(18)6-4-13/h3-6,15,19H,2,7-12H2,1H3,(H,20,22) |
Clave InChI |
IPVPLIZVICKGIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




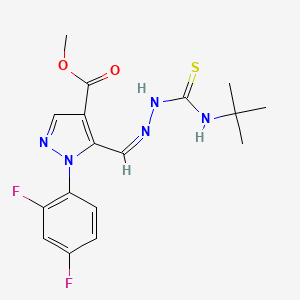
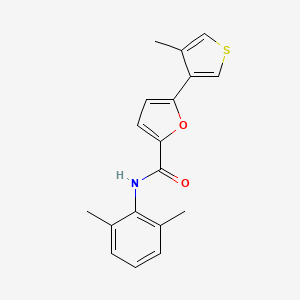
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)

![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)
![2-Ethyl-6-fluoro-7-(1-piperazinyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10768807.png)
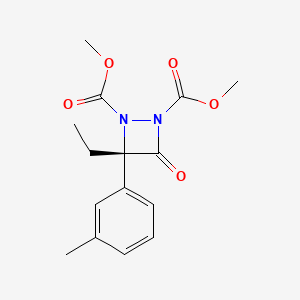
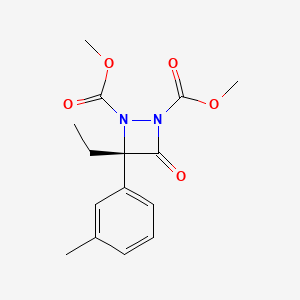
![Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)
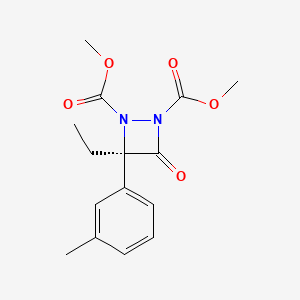

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)